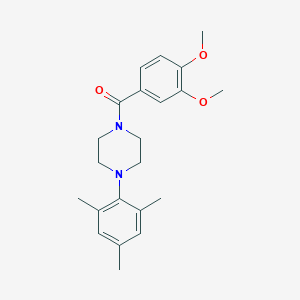
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) and has shown potential in treating various types of cancers.
作用機序
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide targets the BTK, which is a key enzyme involved in the B-cell receptor signaling pathway. By inhibiting BTK, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide blocks the activation of downstream signaling pathways and prevents the proliferation and survival of cancer cells.
Biochemical and Physiological Effects:
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to induce apoptosis and inhibit the proliferation of cancer cells in vitro and in vivo. It also modulates the immune response and enhances the activity of immune cells, such as T cells and natural killer cells. Additionally, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life.
実験室実験の利点と制限
The advantages of using 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in lab experiments include its high potency, selectivity, and favorable pharmacokinetic profile. However, the limitations include its potential toxicity and the need for further studies to evaluate its safety and efficacy in different types of cancers.
将来の方向性
There are several future directions for the research and development of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide. These include the evaluation of its efficacy in combination with other drugs, the identification of biomarkers that can predict response to 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide, and the development of novel formulations that can improve its pharmacokinetic properties. Additionally, further studies are needed to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in different types of cancers and to explore its potential in other therapeutic areas.
合成法
The synthesis of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide involves a series of chemical reactions that include the condensation of 5-chloro-2-methoxybenzenesulfonyl chloride with 3-methylpent-1-yn-3-ol in the presence of a base, followed by the reaction with N,N-dimethylformamide dimethyl acetal and hydrolysis of the resulting intermediate to yield 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide.
科学的研究の応用
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has been extensively studied for its potential in treating various types of cancers, including B-cell malignancies, solid tumors, and hematologic malignancies. In preclinical studies, 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide has shown promising results in inhibiting the growth of cancer cells and inducing apoptosis. Clinical trials are ongoing to evaluate the safety and efficacy of 5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide in cancer patients.
特性
製品名 |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
|---|---|
分子式 |
C13H16ClNO3S |
分子量 |
301.79 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-(3-methylpent-1-yn-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C13H16ClNO3S/c1-5-13(3,6-2)15-19(16,17)12-9-10(14)7-8-11(12)18-4/h1,7-9,15H,6H2,2-4H3 |
InChIキー |
FRQQCEHLRKOFFQ-UHFFFAOYSA-N |
SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
正規SMILES |
CCC(C)(C#C)NS(=O)(=O)C1=C(C=CC(=C1)Cl)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-[(4-ethoxy-3-isopropylphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B288439.png)












![1-[(4-chloro-2,5-dimethylphenyl)sulfonyl]-2-isopropyl-1H-imidazole](/img/structure/B288494.png)